molecular formula C19H17NO3S B2528393 N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1797548-01-6

N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2528393
CAS No.: 1797548-01-6
M. Wt: 339.41
InChI Key: HSKUFWVKAZISAR-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a furan ring substituted with a carboxamide group

Preparation Methods

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-benzoylthiophene-2-carbaldehyde with 2,5-dimethylfuran-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the positions adjacent to the sulfur atom. Common reagents include halogens and nitrating agents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide can be compared with other thiophene and furan derivatives:

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-benzoylthiophene share structural similarities but differ in their functional groups and biological activities.

    Furan Derivatives: Compounds such as 2,5-dimethylfuran and furfuryl alcohol have similar furan rings but differ in their substituents and applications.

    Unique Features: The combination of a benzoyl-substituted thiophene ring and a carboxamide-substituted furan ring makes this compound unique in its chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-12-10-16(13(2)23-12)19(22)20-11-15-8-9-17(24-15)18(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKUFWVKAZISAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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